Product packaging for Hexafluorodisilane(Cat. No.:CAS No. 13830-68-7)

Hexafluorodisilane

Cat. No.: B080809
CAS No.: 13830-68-7
M. Wt: 170.16 g/mol
InChI Key: SDNBGJALFMSQER-UHFFFAOYSA-N
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Description

Hexafluorodisilane (Si₂F₆, 13830-68-7) is a colorless, gaseous compound with a molecular weight of 170.16 g/mol . It is a critical precursor in advanced materials science and the semiconductor industry. Its primary research value lies in its role in plasma etching and chemical vapor deposition (CVD) processes for manufacturing microelectronics, where it serves as a clean source of both fluorine and silicon for creating intricate patterns and thin films on semiconductor wafers . Furthermore, fluorinated disilanes like this compound are instrumental in surface modification, enabling the creation of durable, hydrophobic, and chemically resistant coatings due to the high strength of the silicon-fluorine bond . A significant area of academic and industrial research involves the thermal decomposition (pyrolysis) of this compound, as it acts as a clean source of difluorosilylene (SiF₂), a highly reactive intermediate valuable in chemical synthesis . The compound can be synthesized through the fluorination of halogenated precursors, such as hexachlorodisilane (Si₂Cl₆), using fluorinating agents like potassium fluoride . Modern investigations into this compound employ a combination of experimental methods, including gas-phase kinetics and spectroscopy, alongside theoretical ab initio calculations to fully understand its thermochemical properties and reaction mechanisms . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula F6Si2 B080809 Hexafluorodisilane CAS No. 13830-68-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trifluoro(trifluorosilyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/F6Si2/c1-7(2,3)8(4,5)6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNBGJALFMSQER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

F[Si](F)(F)[Si](F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F6Si2
Record name hexafluorodisilane
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70160564
Record name Hexafluorodisilane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13830-68-7
Record name Hexafluorodisilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013830687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexafluorodisilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of Hexafluorodisilane

Classical Fluorination Routes for Hexafluorodisilane Synthesis

The most established methods for synthesizing this compound involve the fluorination of halogenated disilane (B73854) precursors. These reactions typically employ a fluorine source to replace other halogens, such as chlorine or bromine, on the disilane backbone.

Fluorination of Halogenated Disilane Precursors

The choice of precursor and fluorinating agent significantly impacts the reaction efficiency, yield, and byproduct profile. Hexachlorodisilane (B81481) (Si₂Cl₆) and hexabromodisilane (Si₂Br₆) are the most common starting materials for these syntheses.

A prevalent laboratory-scale synthesis involves the reaction of hexachlorodisilane or hexabromodisilane with potassium fluoride (B91410) (KF) in boiling acetonitrile (B52724). smolecule.com This method has been demonstrated to produce this compound with moderate to good yields. Specifically, the fluorination of hexachlorodisilane yields approximately 45% this compound, while the use of hexabromodisilane as a precursor can increase the yield to around 60%. smolecule.com The higher yield observed with hexabromodisilane is attributed to the weaker silicon-bromine (Si-Br) bond compared to the silicon-chlorine (Si-Cl) bond, which facilitates an easier substitution with fluoride ions.

The reaction is typically carried out under reflux conditions in acetonitrile, a polar aprotic solvent that aids in the dissolution of the reactants and facilitates the nucleophilic substitution reaction. The general reactions can be represented as:

Si₂Cl₆ + 6 KF → Si₂F₆ + 6 KCl Si₂Br₆ + 6 KF → Si₂F₆ + 6 KBr

Several factors are critical for optimizing the yield of this compound and managing the formation of byproducts in the potassium fluoride mediated fluorination. The purity of the reactants, particularly the absence of moisture, is crucial to prevent the formation of siloxanes and other undesirable side products. The choice of solvent is also important; acetonitrile is favored for its ability to dissolve potassium fluoride to some extent, especially at elevated temperatures, and for its relatively high boiling point which provides the necessary energy for the reaction to proceed.

Byproduct management primarily involves the separation of the desired this compound from the potassium halide salts (KCl or KBr) and any unreacted starting materials or side products. Due to the volatile nature of this compound, it can be separated from the non-volatile salts by distillation or trap-to-trap condensation. Careful control of reaction conditions and purification steps are essential to obtain high-purity this compound.

Reactions with Antimony Trifluoride as a Fluorinating Agent

Antimony trifluoride (SbF₃), sometimes referred to as Swarts' reagent, is another effective fluorinating agent for the synthesis of this compound from hexachlorodisilane. smolecule.comwikipedia.org This reagent is known for its ability to replace chlorine atoms with fluorine atoms in various inorganic and organic compounds. wikipedia.orgnih.govfluorine1.ru The reaction of hexachlorodisilane with antimony trifluoride provides an alternative route to this compound. smolecule.com

The Swarts reaction often involves the use of a catalyst, such as antimony pentachloride (SbCl₅), which generates the more reactive species, antimony trifluorodichloride (SbCl₂F₃). wikipedia.org While detailed studies on the application of this specific reaction to hexachlorodisilane are less common in readily available literature compared to the potassium fluoride method, the general principle of the Swarts reaction has been applied to the fluorination of various silicon-halogen bonds. fluorine1.rulookchem.com

Exploratory and Advanced Synthetic Pathways for this compound

Beyond classical solution-phase fluorination, gas-phase synthesis methods have been explored as potentially more efficient and scalable routes to produce this compound.

Gas-Phase Synthesis Approaches

Gas-phase synthesis offers several advantages, including the potential for continuous production and high-purity products. helsinki.fi These methods typically involve the reaction of gaseous silicon precursors with a fluorine source at elevated temperatures. For instance, gas-phase reactions between silicon precursors like silicon tetrachloride (SiCl₄) and fluorine donors can lead to the formation of this compound. The thermal decomposition of this compound itself in the gas phase has been studied, indicating that the reverse reaction, the formation from silicon difluoride (SiF₂) radicals, is a key mechanistic step. rsc.org

While specific industrial-scale gas-phase synthesis processes for this compound are not extensively detailed in public literature, the principles of chemical vapor deposition and aerosol synthesis suggest viable pathways. helsinki.fimdpi.com These approaches would involve precise control of precursor flow rates, temperature, and pressure to optimize the formation of the Si-Si bond and subsequent fluorination.

Synthetic Methodologies for this compound

Synthetic Route Precursor(s) Fluorinating Agent Solvent/Conditions Approximate Yield Key Considerations
Potassium Fluoride Mediated Fluorination Hexachlorodisilane (Si₂Cl₆)Potassium Fluoride (KF)Boiling Acetonitrile45%Anhydrous conditions are critical.
Potassium Fluoride Mediated Fluorination Hexabromodisilane (Si₂Br₆)Potassium Fluoride (KF)Boiling Acetonitrile60%Weaker Si-Br bond facilitates higher yield.
Swarts Reaction Hexachlorodisilane (Si₂Cl₆)Antimony Trifluoride (SbF₃)Often with SbCl₅ catalystNot widely reportedProvides an alternative to alkali metal fluorides. smolecule.comwikipedia.org
Gas-Phase Synthesis Silicon precursors (e.g., SiCl₄)Fluorine donorsHigh temperature, gas phasePotentially highOffers continuous production and high purity. helsinki.fi

Preliminary Investigations into Electrochemical Fluorination

Electrochemical fluorination (ECF) represents an alternative pathway for the synthesis of fluorinated compounds, typically employing anhydrous hydrogen fluoride as both the solvent and fluorine source. uni-wuerzburg.dewikipedia.org This method has been explored as a potential route for the synthesis of this compound (Si₂F₆). Preliminary research has indicated the possibility of fluorinating hexachlorodisilane (Si₂Cl₆) using anode-grade fluorine in an electrochemical process. However, the yields from these initial investigations have not been verified, and this route remains less developed compared to traditional fluorination methods using reagents like potassium fluoride.

The Simons process is a well-known ECF method that involves the electrolysis of an organic compound dissolved in hydrogen fluoride. wikipedia.org While primarily used for producing perfluorinated organic compounds such as amines and ethers, the underlying principles could be adapted for inorganic silanes. wikipedia.org Another industrial method, the Phillips Petroleum process, uses porous graphite (B72142) anodes in molten potassium fluoride in hydrogen fluoride, which is effective for volatile hydrocarbons and chlorohydrocarbons. wikipedia.org These established ECF technologies highlight the potential of the approach, although specific application to disilane precursors for producing Si₂F₆ requires further research to establish feasibility and efficiency.

Analytical Methodologies for Purity Assessment and Structural Confirmation in this compound Synthesis Research

The characterization and purity assessment of this compound (Si₂F₆) are critical steps following its synthesis to ensure the removal of byproducts and confirm the molecular structure. A suite of analytical techniques is employed for this purpose.

Post-synthesis purification often involves methods like low-temperature fractional distillation to remove volatile impurities. oup.com For instance, silicon tetrafluoride (SiF₄) and hydrogen chloride (HCl), common impurities from precursor reactions, can be separated from Si₂F₆ based on their different boiling and sublimation points. oup.com

Several spectroscopic and analytical methods are used for structural confirmation and purity analysis:

Infrared (IR) Spectroscopy : This is a primary tool for identifying Si₂F₆. The IR spectrum of a purified sample shows characteristic absorption bands. Key observed bands include those at 975–1010 cm⁻¹ (very, very strong, broad), 850 cm⁻¹ (very strong), 840 cm⁻¹ (strong), and 420 cm⁻¹ (strong). oup.com The absence of Si–H or Si–Cl bonds in the spectrum can confirm the completeness of the fluorination reaction. The presence of a band around 1030 cm⁻¹ can indicate contamination with silicon tetrafluoride (SiF₄). oup.com

Vapor Density Measurements : This technique is used to confirm the molecular formula of Si₂F₆. The experimentally determined vapor density is compared with the theoretical value calculated for the Si₂F₆ formula (170.16 g/mol ). oup.comoup.com

Elemental Analysis : Combustion analysis provides the elemental composition of the synthesized compound. For high-purity Si₂F₆, the measured percentages of silicon and fluorine should align closely with the calculated theoretical values (Si: 33.01%, F: 66.99%). oup.com Results showing content within 0.5% of the theoretical values validate the stoichiometric purity.

Gas Chromatography-Mass Spectrometry (GC-MS) : This method is effective for detecting trace impurities in the final product.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹⁹F NMR is another powerful technique for detecting trace impurities and confirming the fluorine environment in the molecule.

The combination of these methods allows for a comprehensive assessment of the purity and structural integrity of the synthesized this compound. For example, in one reported synthesis, the final product was found to be more than 90% pure Si₂F₆, with the remainder being SiF₄, as confirmed by gas density measurements and chemical analysis. oup.com

Analytical TechniquePurposeKey Findings/Observations
Infrared (IR) Spectroscopy Structural identification and impurity detection.Characteristic Si₂F₆ bands at 975-1010 cm⁻¹, 850 cm⁻¹, 840 cm⁻¹, 420 cm⁻¹. SiF₄ impurity detected at 1030 cm⁻¹. oup.com
Vapor Density Measurements Confirmation of molecular formula.Experimental values match the theoretical molecular weight of Si₂F₆. oup.comoup.com
Elemental Analysis Validation of stoichiometric purity.Silicon and fluorine content found to be within 0.5% of theoretical values. oup.com
GC-MS and ¹⁹F NMR Detection of trace impurities.Used to identify and quantify residual contaminants.
Fractional Distillation Purification.Removal of volatile impurities like SiF₄ and HCl based on differing boiling points. oup.com

Advanced Reactivity and Mechanistic Investigations of Hexafluorodisilane

Unimolecular Decomposition and Pyrolysis Pathways of Hexafluorodisilane

The thermal and photochemical decomposition of this compound (Si₂F₆) provides significant insights into the reactivity of silicon-fluorine compounds and opens avenues for various applications, including materials science and isotope separation.

Gas-Phase Thermal Decomposition Mechanisms

The pyrolysis of this compound in the gas phase has been a subject of detailed study to understand its decomposition pathways. The process is primarily a unimolecular decomposition that is influenced by factors such as temperature and the presence of other chemical species.

The thermal decomposition of this compound is a significant source of highly reactive silylene species, particularly silicon difluoride (SiF₂). acs.org The primary decomposition pathway involves the cleavage of the silicon-silicon bond, leading to the formation of SiF₂ and silicon tetrafluoride (SiF₄). researchgate.netresearchgate.net This reaction is considered to be a slow, rate-determining step.

Si₂F₆ → SiF₂ + SiF₄

The SiF₂ formed is a highly reactive intermediate. acs.org In the absence of other reagents, SiF₂ can undergo further reactions. High-temperature studies have shown that SiF₂ does not simply dissociate into SiF and F. Instead, it can participate in a bimolecular reaction with another SiF₂ molecule to produce a silicon monofluoride (SiF) radical and a silicon trifluoride (SiF₃) radical. unlp.edu.arunlp.edu.arrsc.org

SiF₂ + SiF₂ → SiF + SiF₃ unlp.edu.arunlp.edu.arrsc.org

SiF₃ → SiF₂ + F unlp.edu.arunlp.edu.arrsc.org

Kinetic studies of the gas-phase thermal decomposition of this compound have been conducted to determine the reaction rates and activation energies, often summarized by the Arrhenius parameters (the pre-exponential factor, A, and the activation energy, Eₐ). The pyrolysis of Si₂F₆, particularly in the presence of a radical scavenger like iodine, has been shown to follow first-order kinetics.

The Arrhenius equation, k = A * exp(-Eₐ/RT), relates the rate constant (k) to the absolute temperature (T), the gas constant (R), the pre-exponential factor (A), and the activation energy (Eₐ). doubtnut.comtardigrade.inwikipedia.org The pre-exponential factor represents the frequency of collisions in the correct orientation, while the activation energy is the minimum energy required for a reaction to occur. researchgate.netmdpi.com

For the unimolecular decomposition of Si₂F₆, kinetic analyses have been performed to elucidate these parameters. rsc.org The breaking of the silicon-silicon bond is the rate-controlling step in the pyrolysis of perfluorosilanes like Si₂F₆, requiring the highest energy input. researchgate.net Theoretical calculations of the thermochemistry of this compound have contributed to understanding its decomposition energetics. capes.gov.br The activation energy for the thermal decomposition of Si₂F₆ has been reported to be approximately 188 kJ/mol. nsc.ruresearchgate.netresearchgate.net

Arrhenius Parameters for Si₂F₆ Pyrolysis
ParameterValueConditions
Activation Energy (Eₐ)~188 kJ/molGas-phase pyrolysis

Photochemical Dissociation Processes

In addition to thermal methods, this compound can be dissociated using photochemical techniques, which offer a high degree of control and selectivity.

Infrared multiphoton dissociation (IRMPD) is a highly selective process that utilizes intense infrared laser radiation to excite and break molecular bonds. researchgate.netresearchgate.netsedoptica.es When a Si₂F₆ molecule is irradiated with an intense infrared laser that is in resonance with one of its vibrational frequencies, it can absorb multiple photons and become highly vibrationally excited, ultimately leading to dissociation. researchgate.netresearchgate.net Si₂F₆ has absorption bands in the 10, 12, and 25 µm spectral regions, making it a suitable candidate for IRMPD using lasers such as CO₂ lasers or free-electron lasers (FELs). researchgate.netacs.orgcapes.gov.br

The primary dissociation channel in the IRMPD of Si₂F₆ is the same as in thermal pyrolysis:

Si₂F₆ → SiF₄ + SiF₂ researchgate.netacs.orgcapes.gov.br

Time-resolved infrared diode laser spectroscopy has confirmed the direct formation of SiF₂ in its ground vibrational state, along with the simultaneous formation of SiF₄. researchgate.netresearchgate.netacs.org This observation suggests that a 1,2-fluorine shift occurs preferentially over the simple scission of the Si-Si bond. researchgate.netresearchgate.net

The efficiency of IRMPD is influenced by the laser fluence. Si₂F₆ can dissociate at lower laser fluences compared to other silicon compounds like SiF₄, making it an attractive molecule for such studies. researchgate.net The low dissociation threshold of Si₂F₆ (approximately 188 kJ/mol) is a key reason for its high efficiency in IRMPD processes. nsc.ruresearchgate.netresearchgate.net

A significant application of the IRMPD of this compound is the separation of silicon isotopes. researchgate.netresearchgate.net Silicon has three stable isotopes: ²⁸Si (92.23%), ²⁹Si (4.67%), and ³⁰Si (3.10%). acs.org By tuning the laser to a specific vibrational frequency corresponding to a Si₂F₆ molecule containing a particular silicon isotope, that isotopic species can be selectively dissociated. researchgate.netresearchgate.net

For example, when natural Si₂F₆ is irradiated with a CO₂ laser, the resulting products, SiF₄ and a white solid polymer, are enriched in ²⁹Si and ³⁰Si, while the remaining unreacted Si₂F₆ becomes enriched in ²⁸Si. researchgate.net High enrichment of ²⁸Si, up to 99.9%, has been achieved. researchgate.netresearchgate.net

The use of two-frequency laser irradiation can improve the efficiency of isotope separation by maintaining high enrichment factors. researchgate.netsedoptica.es One laser at a lower energy is used for isotopically selective excitation, while a second, more powerful, non-resonant laser provides the energy for dissociation. sedoptica.es This technique has been shown to be more efficient than single-frequency irradiation. researchgate.net For instance, a 99.4% fraction of ²⁸Si was obtained with significantly fewer laser pulses using a two-frequency method compared to a single-frequency approach. researchgate.net

FELs have also been used for silicon isotope enrichment via IRMPD of Si₂F₆, demonstrating isotopic selectivity in the 10, 12, and 25 µm spectral regions. acs.orgcapes.gov.br While CO₂ lasers have shown higher isotopic selectivity in some cases, FELs offer tunability over a broader range of wavelengths. capes.gov.br

Isotope Enrichment via IRMPD of Si₂F₆
Target IsotopeMethodResulting EnrichmentReference
²⁸SiSingle-frequency CO₂ laser99.9% in residual Si₂F₆ researchgate.net
²⁸SiTwo-frequency CO₂ laser99.4% in residual Si₂F₆ at 40% dissociation researchgate.net
³⁰SiFEL at 952 cm⁻¹Isotopic selectivity of 5.6 capes.gov.br
³⁰SiFEL in 12 µm regionIsotopic selectivity > 20 capes.gov.br

Reactions with Inorganic Reagents

This compound (Si₂F₆) demonstrates notable reactivity with sulfur trioxide (SO₃) under specific high-temperature conditions. smolecule.comoup.com When these two compounds are heated together at 400°C for a duration of 12 hours, a reaction occurs that cleaves the silicon-silicon bond. oup.com The identified products of this reaction are silicon tetrafluoride (SiF₄), silica (B1680970) (SiO₂), and sulfur dioxide (SO₂). smolecule.comoup.com

This reaction is distinct from the reaction of hexachlorodisilane (B81481) (Si₂Cl₆) with sulfur trioxide under similar conditions. In the case of the chlorinated analogue, the products include not only silicon tetrachloride and sulfur dioxide but also hexachlorodisiloxane, indicating that with less electronegative halogens, some oxidation of the Si-Si bond to form a siloxane (Si-O-Si) linkage occurs. oup.com With this compound, the reaction proceeds to completely break the Si-Si bond. oup.com

ReactantsConditionsProducts
This compound (Si₂F₆) and Sulfur Trioxide (SO₃)400°C, 12 hoursSilicon Tetrafluoride (SiF₄), Silica (SiO₂), Sulfur Dioxide (SO₂)

The interaction of this compound with elemental halogens has been studied, particularly its gas-phase thermal decomposition in the presence of iodine. smolecule.com This process, which follows first-order kinetics, results in the formation of several silicon halide compounds. The products identified from this pyrolysis are silicon tetrafluoride (SiF₄), silicon difluoride diiodide (SiF₂I₂), and silicon trifluoride iodide (SiF₃I). This reaction underscores the behavior of this compound in high-temperature environments containing halogens. smolecule.com

Reactants/ProcessConditionsResulting Silicon Halides
This compound (Si₂F₆) and Iodine (I₂)Gas-phase pyrolysisSilicon Tetrafluoride (SiF₄), Silicon Difluoride Diiodide (SiF₂I₂), Silicon Trifluoride Iodide (SiF₃I)

Theoretical and Computational Elucidation of this compound Reaction Mechanisms

A complete understanding of the reaction mechanisms of this compound requires quantum chemical analysis to map out the specific transition states and reaction pathways. Such analyses provide insight into the step-by-step molecular transformations that occur during reactions like hydrolysis or interactions with other reagents. While the products of reactions such as pyrolysis in the presence of iodine are known, the specific transition states and intricate pathways leading to these products have not been fully elucidated in the available literature. smolecule.com Theoretical investigations are crucial for a deeper comprehension of the compound's reactivity.

Applications of Hexafluorodisilane in Advanced Materials Science and Chemical Synthesis

Chemical Vapor Deposition (CVD) Precursor Applications

Hexafluorodisilane serves as a precursor for depositing thin films of silicon-based compounds through Chemical Vapor Deposition (CVD). smolecule.com This technique enables the creation of material layers on substrates with precise control over thickness and composition. smolecule.com The use of silanes, in general, is a preferred method in the semiconductor industry for forming uniform, fine structures on wafers for microchip manufacturing. evonik.com

This compound is utilized in CVD processes to create thin films of materials like silicon nitride and silicon carbide. smolecule.com The choice of precursor gas is critical as it directly impacts the properties of the deposited film, such as uniformity and electrical resistance. kindle-tech.com

This compound is employed as a precursor in Plasma-Enhanced Chemical Vapor Deposition (PECVD) for the creation of silicon nitride (Si₃N₄) films. PECVD is an advanced method that uses plasma to facilitate the deposition of thin films onto a substrate. kenosistec.com This technique is advantageous as the chemical reactions can proceed at lower temperatures because the reactants are activated by the plasma, which contains energetic electrons and ions capable of breaking chemical bonds. ceitec.cz

In the microelectronics and semiconductor industry, PECVD is extensively used for depositing thin films of silicon nitride, which serve as insulators, chemical barriers, and passivation layers for integrated circuits. kenosistec.comwikipedia.org Research into silicon nitride films deposited by PECVD shows that properties such as refractive index, optical absorption, and mechanical loss can be controlled, making them suitable for applications like coatings for gravitational wave detectors. aps.org While various silicon-containing gases like silane (B1218182) (SiH₄) are commonly used with nitrogen (N₂) or ammonia (B1221849) (NH₃) to deposit silicon nitride films, this compound provides an alternative fluorine-based chemistry for this process. kindle-tech.comceitec.cz

Table 1: General Parameters in PECVD Deposition of Silicon-Based Films
ParameterTypical Range/ValuePurpose
Precursor Gases Silane (SiH₄), this compound (Si₂F₆), Ammonia (NH₃), Nitrogen (N₂)Source of silicon and nitrogen for film formation. kindle-tech.com
Substrate Temperature 200–600 °CInfluences film properties and allows deposition on various materials. nih.gov
Plasma Frequency 13.56 MHz (standard) to higher frequencies (e.g., 150 MHz)Affects plasma characteristics and film quality. samco.co.jpmedcraveonline.com
Plasma Power Varies depending on reactor and desired film propertiesCreates and sustains the plasma to decompose precursor gases. medcraveonline.com

Research indicates the potential of this compound as a precursor for depositing silicon carbide (SiC) thin films. smolecule.com SiC is a wide-bandgap semiconductor known for its superior physical and mechanical properties, including high strength, thermal conductivity, and chemical inertness, making it suitable for high-power and high-temperature electronic devices. nih.govwikipedia.org

The synthesis of SiC films is commonly achieved through various CVD techniques, including atmospheric pressure CVD (APCVD), low-pressure CVD (LPCVD), and PECVD. nih.govkorvustech.com These processes typically involve a silicon source precursor and a carbon source precursor. nih.gov For instance, silane (SiH₄) or dichlorosilane (B8785471) (DCS) are often used as silicon sources, while propane (B168953) (C₃H₈) or acetylene (B1199291) (C₂H₂) serve as carbon sources. nih.gov The use of this compound introduces a fluorine-containing alternative for the silicon source in these deposition processes. The low deposition temperatures associated with PECVD (200–600 °C) make it possible to deposit SiC on a wider variety of materials. nih.gov

Table 2: Common Precursors in CVD of Silicon Carbide Films
Precursor TypeExamplesReference(s)
Silicon Source Silane (SiH₄), Dichlorosilane (SiH₂Cl₂), Disilane (B73854) (Si₂H₆), this compound (Si₂F₆) smolecule.comnih.gov
Carbon Source Propane (C₃H₈), Acetylene (C₂H₂), Methane (CH₄) nih.gov
Single Source Diethylsilane, Methylsilane (MTS), Hexamethyldisilane (HMDS) nih.gov

The weak Si-Si bond and low excitation energy of this compound contribute to its potential role as a catalyst or precursor in the PECVD of amorphous silicon films. While detailed studies specifically citing this compound for hydrogenated amorphous silicon (a-Si:H) are not prevalent in the provided context, the deposition of a-Si:H films is a well-established process. These films are critical for applications such as solar panels and thin-film transistors. illinois.edu

The industrial standard for producing a-Si:H thin films is PECVD, which typically uses silane (SiH₄) gas dissociated in an argon or hydrogen plasma. illinois.edursc.org The hydrogen incorporated during the process is crucial as it terminates dangling silicon bonds, reducing defect states and improving the material's electronic properties. illinois.edu High-pressure CVD (HPCVD) has also been explored as a method to produce a-Si:H from silane at relatively low temperatures without plasma. nih.gov The use of alternative precursors like this compound could offer different reaction pathways and film properties.

The fabrication of nanostructured materials is a key area of materials science. This compound's reactivity makes it a candidate for the synthesis of such structures.

Silicon nanowires (SiNWs) are of significant interest for a wide range of applications in electronics, optoelectronics, and sensors due to their unique properties. hexapb.comnih.gov The fabrication of SiNWs can be broadly categorized into bottom-up and top-down approaches. hexapb.com

The most common bottom-up method is the vapor-liquid-solid (VLS) growth mechanism, often carried out using CVD. hexapb.commdpi.com In this process, a metal catalyst nanoparticle (like gold or silver) directs the growth of the nanowire from gas-phase precursors. mdpi.comfrontiersin.org Top-down methods, such as metal-assisted chemical etching (MACE) and reactive ion etching (RIE), involve carving nanowires from a bulk silicon wafer. hexapb.commdpi.com

While silane is a commonly mentioned precursor in the CVD-based synthesis of SiNWs, the use of this compound represents a potential alternative silicon source for these bottom-up fabrication techniques.

Controlled Synthesis of Silicon Nanostructures

Production of Silicon Nanoparticles

This compound is utilized as a precursor in the synthesis of silicon nanostructures, such as nanoparticles and nanowires. These materials are of great interest due to their unique electronic and optical properties, which make them suitable for applications in sensors, optoelectronics, and energy storage devices. The use of this compound allows for the creation of these nanostructures with enhanced characteristics. For instance, researchers have successfully synthesized silicon nanowires using Si₂F₆ as the silicon source, achieving notable improvements in electrical conductivity and surface area compared to more traditional methods.

Development of Low-k Dielectric Materials

In the field of microelectronics, this compound plays a crucial role in the development of low-k dielectric materials. These materials are essential insulators used to separate conductive components in integrated circuits. wikipedia.org By having a dielectric constant (κ) lower than that of silicon dioxide (SiO₂, κ ≈ 3.9), these materials reduce parasitic capacitance between metal interconnects. This reduction is critical for enhancing the performance of integrated circuits by enabling faster switching speeds, lowering power consumption, and reducing heat dissipation. wikipedia.orgresearchgate.net this compound is employed as a precursor to deposit thin films of materials like fluorine-doped silicon dioxide (SiOF), which exhibit lower dielectric constants. stanford.edu The incorporation of fluorine into the silicon dioxide matrix helps to decrease the material's polarizability, thereby lowering its k-value. stanford.edu

Below is a table comparing properties of dielectric materials, including those derived from this compound precursors.

MaterialDielectric Constant (k)Thermal StabilityPrimary Application Area
Silicon Dioxide (SiO₂)~3.9HighInterlayer Dielectrics
Fluorine-doped Silicate Glass (from Si₂F₆)~3.7HighLow-k Interlayer Dielectrics
Silicon Nitride (Si₃N₄)~7.0ModeratePassivation Layers

Table based on data from sources wikipedia.orgstanford.edu.

Role as an Etching Agent in Semiconductor Manufacturing

This compound is recognized for its potential as an etching agent in the semiconductor industry. ontosight.ai Etching is a critical process for creating intricate patterns on silicon wafers during the fabrication of microchips. fssf-chemicals.com Si₂F₆ can be used in dry etching processes, where it reacts with materials like silicon dioxide (SiO₂), a fundamental component in chip manufacturing. smolecule.com This reactivity allows for the precise and selective removal of material to define the complex circuitry on a microchip. smolecule.comdaikinchemicals.com Its gaseous nature and high reactivity make it a candidate for advanced etching techniques that require high fidelity and control. ontosight.aidaikinchem.de

Utilization in Plasma Chemistry for Surface Modification and Deposition

This compound is widely used in plasma chemistry, particularly for plasma-enhanced chemical vapor deposition (PECVD). ontosight.ai In a plasma environment, Si₂F₆ can be fragmented to generate highly reactive species. smolecule.com These species are instrumental in surface modification processes and the deposition of thin films with specific properties. smolecule.comharrickplasma.commdpi.com

A key application is the deposition of silicon nitride (Si₃N₄) and amorphous silicon (a-Si:H) films. Research has shown that the addition of a small amount of this compound can have a catalytic effect, markedly accelerating the formation of a-Si:H films from silane (SiH₄) in a low-power radio frequency glow discharge. researchgate.net This catalytic role is attributed to the compound's weak Si-Si bond and low excitation energy. The use of Si₂F₆ in plasma processes allows for the deposition of high-quality films with excellent uniformity and low defect densities, which are crucial for advanced semiconductor devices.

Precursor for the Synthesis of Fluorinated Silicon Compounds

This compound serves as an important precursor for the synthesis of other valuable fluorinated silicon compounds. Its reactivity, particularly the susceptibility of the silicon-silicon bond to cleavage, allows it to be a starting point for building a variety of fluorosilanes. oup.com These derivative compounds are essential for creating specialized materials with unique properties. For example, Si₂F₆ can be used to produce trifluorosilane (B87118) (SiF₃H), which is employed in surface modification applications. The synthesis of such compounds often leverages the high reactivity of Si₂F₆ with various chemical reagents. The strong affinity between silicon and fluorine, resulting in a high Si-F bond energy, is a driving force in these synthetic pathways. nih.gov

Application in Material Science Research for Novel Silicon-Based Polymers and Protective Coatings

In materials science research, this compound is explored for the synthesis of novel silicon-based polymers and the development of protective coatings. smolecule.comschrodinger.com Studies have investigated its use in creating silicon-based polymers with enhanced properties, such as improved thermal stability and flame retardancy, which could be beneficial in fire-resistant applications. smolecule.comacs.orgfarabi.university

Furthermore, the compound is utilized to create protective coatings for various substrates. These coatings can significantly enhance a material's resistance to environmental factors like moisture and chemical attack. cymitquimica.com For example, coatings derived from this compound have been applied to electronic devices to act as moisture barriers, improving their durability and longevity. google.com The ability to form durable, resistant films makes Si₂F₆ a valuable tool in protecting sensitive components and materials. dow.com

Facilitation of Fundamental Chemical Reaction Studies

Due to its distinct structure and reactivity, this compound is a valuable compound for investigating fundamental chemical reactions. smolecule.com Its relatively weak silicon-silicon bond makes it an ideal model for studying bond cleavage reactions. Researchers use Si₂F₆ to explore the mechanisms of processes such as fluorine atom abstraction and silicon-hydrogen bond cleavage. smolecule.comuoa.gr These studies provide critical insights into reaction pathways, bond dissociation energies, and the underlying principles of chemical reactivity. smolecule.comresearchgate.net For example, the gas-phase thermal decomposition of this compound has been studied to understand its behavior at high temperatures, revealing the formation of various silicon fluoride (B91410) products and providing data on reaction kinetics.

Theoretical and Computational Chemistry of Hexafluorodisilane Systems

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure and nature of chemical bonds within the Hexafluorodisilane molecule. wayne.eduduke.edu These calculations, based on the principles of quantum mechanics, solve the Schrödinger equation to determine the wavefunctions and energy levels of electrons in the molecule. uwosh.edu

The geometry of this compound, characterized by a central silicon-silicon bond with each silicon atom bonded to three fluorine atoms, has been investigated using techniques such as electron diffraction. acs.org Computational methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) are used to optimize the molecular geometry, predicting bond lengths and angles that can be compared with experimental data. uwosh.eduresearchgate.net

The bonding in this compound can be analyzed using Molecular Orbital (MO) theory. tcd.iealchemyst.co.ukyoutube.com The combination of atomic orbitals from the silicon and fluorine atoms forms a set of molecular orbitals that extend over the entire molecule. The central Si-Si bond is a sigma (σ) bond formed from the overlap of hybrid atomic orbitals on the silicon atoms. The Si-F bonds are also sigma bonds, which are highly polarized due to the large electronegativity difference between silicon and fluorine. This polarization results in significant partial positive charges on the silicon atoms and partial negative charges on the fluorine atoms.

Further analysis of the electronic structure can be performed using various bonding analysis techniques:

Natural Bond Orbital (NBO) analysis helps to translate the complex, delocalized molecular orbitals into intuitive Lewis-like structures, revealing localized bonds and lone pairs and quantifying their interactions. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to define atomic basins and characterize the nature of the chemical bonds (e.g., covalent vs. ionic) based on properties at the bond critical points. researchgate.net

Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron pair in a given region of space, visually distinguishing core electrons, covalent bonds, and lone pairs. researchgate.netmpg.de

These analyses collectively describe a molecule with a covalent Si-Si single bond and six strong, polar covalent Si-F bonds. The high electronegativity of the fluorine atoms significantly influences the electronic properties of the molecule, including the strength and reactivity of the Si-Si bond.

Computational Thermochemistry of this compound and Related Fluorosilanes

Computational thermochemistry is a powerful tool for predicting the thermodynamic properties of molecules, providing crucial data for understanding chemical processes. nih.govucr.edu High-level ab initio methods have been employed to establish a self-consistent set of thermochemical data for fluorosilanes, including this compound. acs.orgnih.gov

The standard enthalpy of formation (ΔfH°) is a key thermodynamic quantity representing the heat change when one mole of a compound is formed from its constituent elements in their standard states. For this compound, ab initio electronic structure calculations have been used to predict this value. By combining these calculations with empirical bond additivity corrections (BAC), researchers can achieve high accuracy.

One significant study utilized BAC-MP4 (fourth-order Møller-Plesset perturbation theory with bond additivity corrections) to determine the enthalpies of formation for a series of silicon-containing compounds. acs.org These theoretical predictions are often essential where experimental data is scarce or difficult to obtain.

Table 1: Predicted Enthalpy of Formation for this compound

Compound Formula Method ΔfH°₂₉₈ (kcal/mol)

This interactive table is based on data from theoretical studies.

Bond dissociation energy (BDE) is the enthalpy change required to break a specific bond homolytically in the gas phase at 298 K. ucsb.edu It is a direct measure of bond strength. Computational methods are widely used to calculate BDEs, which are critical for predicting chemical reactivity and decomposition pathways. gelest.comsci-hub.ru

For this compound, the primary bonds of interest are the Si-Si and Si-F bonds. Theoretical calculations show that Si-F bonds are exceptionally strong, among the strongest known single bonds. gelest.comwikipedia.org This high strength is attributed to a combination of covalent and ionic character arising from the large electronegativity difference between silicon and fluorine. wikipedia.org In contrast, the Si-Si bond is significantly weaker, making it the more likely site for initial bond cleavage in thermal decomposition processes. sci-hub.ru

Table 2: Calculated Bond Dissociation Energies (BDEs) for this compound and Related Species

Bond Molecule BDE₂₉₈ (kcal/mol)
F₃Si-SiF₃ Si₂F₆ 83.9 acs.org
F₅Si-F SiF₆ (hypothetical) N/A
F₃Si-F SiF₄ 166.0 wikipedia.org
F₂Si-F SiF₃ 100.9 psu.edu

This interactive table presents data from various computational studies for comparison.

Ab Initio and Density Functional Theory (DFT) Studies of Reaction Pathways

Ab initio and DFT methods are indispensable for investigating the mechanisms of chemical reactions. pitt.edu These computational approaches allow researchers to map out the potential energy surface of a reacting system, providing detailed information about the transformation from reactants to products. mdpi.comarxiv.orgnih.gov

For a molecule like this compound, such studies could elucidate its decomposition mechanisms, its reactions with other species (e.g., radicals or nucleophiles), or its role in processes like chemical vapor deposition. The general methodology involves calculating the energies of all relevant species along a proposed reaction coordinate. pku.edu.cn

A key goal in studying reaction mechanisms is the identification of all stable intermediates and, crucially, the transition states that connect them.

Intermediates are real chemical species that correspond to local minima on the potential energy surface. They have a finite, albeit sometimes very short, lifetime.

Transition States represent the highest energy point along the lowest energy path between a reactant and a product (or intermediate). They are not stable molecules but rather a fleeting configuration of atoms corresponding to a saddle point on the potential energy surface.

Once the energies of the reactants (E_R) and the transition state (E_TS) have been calculated, the activation energy (E_a) for that reaction step can be determined:

E_a = E_TS - E_R

ΔE_rxn = E_P - E_R

These calculations provide a complete energetic profile of the reaction pathway. While this is a well-established approach for studying chemical reactivity, detailed computational investigations focusing specifically on the activation energies and thermodynamic properties for the reaction pathways of this compound have not been prominently featured in the surveyed literature.

Molecular Modeling and Dynamics Simulations for Gas-Phase Reactions

Molecular modeling and dynamics simulations are powerful computational tools for investigating the intricate details of gas-phase reactions involving this compound (Si₂F₆) at an atomic level. These methods provide insights into reaction mechanisms, kinetics, and thermodynamics that are often difficult to obtain through experimental means alone.

One of the primary applications of these simulations is in understanding the thermal decomposition (pyrolysis) of this compound. Theoretical calculations have been employed to elucidate the kinetic pathways of its pyrolytic reactions. The process is initiated by the breaking of the Si-Si bond, which is identified as the rate-controlling step due to its high bond-breaking energy. semanticscholar.org

The proposed pyrolytic mechanism for this compound involves several key steps semanticscholar.org:

Chain Initiation: The process begins with the homolytic cleavage of the silicon-silicon bond, generating two silyl radicals (•SiF₃). This step requires the highest energy input.

Chain Transfer: A silyl radical can then abstract a fluorine atom from another this compound molecule. This reaction produces silicon tetrafluoride (SiF₄) and a disilanyl radical (•Si₂F₅).

β-Decomposition: The resulting disilanyl radical undergoes β-decomposition, breaking down into a silyl radical and difluorosilylene (SiF₂).

Chain Termination: The reaction chain can be terminated by the recombination of two silyl radicals to reform this compound.

Computational studies have determined the bond-breaking energies for each of these steps, providing a quantitative understanding of the reaction kinetics. The main products of this compound pyrolysis are predicted to be silicon tetrafluoride and difluorosilylene, which aligns with experimental observations. semanticscholar.org

Kinetic Paths in the Pyrolytic Reaction of this compound
Path NumberReactionDescriptionBond Breaking Energy (kJ/mol)
1Si₂F₆ → 2 •SiF₃Chain Initiation (Si-Si bond breaking)363.33
2•SiF₃ + Si₂F₆ → SiF₄ + •Si₂F₅Chain Transfer (F-abstraction)143.80
3•Si₂F₅ → •SiF₃ + SiF₂β-Decomposition153.54
42 •SiF₃ → Si₂F₆Chain TerminationN/A

Application of Computational Methods in Understanding Plasma Chemistry Involving this compound

Computational methods are indispensable for unraveling the complex chemical and physical processes that occur in plasmas containing this compound. These plasmas are utilized in various material processing applications, such as etching and deposition in the semiconductor industry. The reactive and energetic environment of a plasma leads to a multitude of interacting species and reactions, making experimental characterization challenging. Computational modeling provides a virtual laboratory to investigate these phenomena in detail.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to study the electronic structure and reactivity of molecules and materials. In the context of this compound plasma chemistry, DFT can be used to:

Calculate the bond dissociation energies of Si₂F₆ and its fragments, helping to predict the initial decomposition pathways upon electron impact.

Determine the structures and energies of various radical and ionic species that are formed in the plasma.

Investigate the reaction mechanisms and energy barriers for gas-phase reactions between different plasma species.

Model the interaction of plasma species with surfaces, providing insights into etching and deposition mechanisms.

Molecular Dynamics (MD) simulations complement DFT by providing a time-resolved view of the plasma processes. Reactive force fields, which are parameterized based on quantum mechanical data, can be used in MD simulations to model bond breaking and formation. Applications of MD in this area include:

Simulating the collision cascades and energy transfer processes that lead to the dissociation of this compound.

Modeling the transport and reaction of plasma species in the gas phase.

Simulating the interactions of energetic ions and radicals with substrate surfaces to understand the atomic-scale mechanisms of etching and film growth.

Fluid and Hybrid Models are employed to simulate the behavior of the plasma at a macroscopic level. uantwerpen.be These models solve transport equations for the various plasma species and are coupled with electromagnetic field solvers. uantwerpen.be The reaction rates and transport coefficients used in these models are often derived from more fundamental computational methods like DFT and MD, as well as from experimental data. These simulations can predict the spatial distribution of plasma parameters such as species densities, temperature, and electric fields, which are crucial for optimizing plasma reactor design and process conditions.

The integration of these computational methods allows for a multi-scale modeling approach to understanding this compound plasma chemistry, from the fundamental atomic-scale reactions to the macroscopic behavior of the plasma reactor.

Application of Computational Methods in Plasma Chemistry
Computational MethodKey Applications in this compound Plasma Chemistry
Density Functional Theory (DFT)Calculation of bond energies, species geometries, and reaction pathways.
Molecular Dynamics (MD)Simulation of collision-induced dissociation, species transport, and plasma-surface interactions.
Fluid and Hybrid ModelsPrediction of macroscopic plasma properties and reactor-scale phenomena.

Future Directions and Emerging Research Avenues for Hexafluorodisilane

Exploration of Novel and Green Synthetic Methodologies for Enhanced Efficiency and Sustainability

The future of hexafluorodisilane synthesis is geared towards the development of more efficient, cost-effective, and environmentally benign processes. Current methods often involve the fluorination of precursors like hexachlorodisilane (B81481) or hexabromodisilane. Research is moving towards aligning these processes with the principles of green chemistry, which prioritize waste minimization, energy efficiency, and the use of less hazardous substances. nih.govunep.org

Future synthetic strategies are expected to focus on several key areas:

Alternative Fluorinating Agents: Investigation into safer and more sustainable fluorinating agents to replace harsher traditional reagents. This includes exploring solid-state reagents or recyclable systems that minimize corrosive byproducts.

Catalytic Routes: The development of catalytic systems, potentially using earth-abundant and non-toxic metals, could lower the activation energy of the fluorination process, allowing for milder reaction conditions and improved atom economy. mpg.de

Process Intensification: Techniques like flow chemistry are being explored to make inorganic synthesis more autonomous and efficient. osti.gov Applying continuous flow processes to this compound production could offer better control over reaction parameters, leading to higher yields and purity while enhancing safety.

Mechanochemistry: The use of mechanical energy, such as through ball milling, represents a solvent-free approach to chemical synthesis that can increase energy efficiency and reduce the reliance on potentially toxic solvents. nih.gov

Sustainable Feedstocks: A long-term goal is to develop pathways that utilize sustainably sourced silicon and fluorine, contributing to a more circular economy. unep.org

The overarching objective is to invent novel reactions and synthetic schemes that maximize the production of this compound while minimizing the environmental footprint, in line with modern green chemistry standards. nih.govrsc.orgyork.ac.uk

Investigation of Complex Reaction Networks and Catalytic Processes Involving this compound

A deeper understanding of the reaction mechanisms of this compound is crucial for controlling its application in material synthesis. Future research will delve into the intricate reaction networks that govern its decomposition and subsequent deposition of silicon-containing materials. A key area of exploration is the use of catalysis to direct these reactions toward desired outcomes.

Catalysis can be employed to selectively break specific bonds, allowing for the controlled formation of products. hidenanalytical.com The concept of a "catalytic network" involves pathways that are activated or deactivated by the presence of a specific catalyst, offering a sophisticated level of reaction control. arxiv.orgresearchgate.net For this compound, this could mean designing catalysts that promote the formation of specific silicon allotropes or silicon-based compounds.

Research will likely focus on:

Heterogeneous Catalysis: The study of solid catalysts that provide active sites for the decomposition of gaseous this compound. hidenanalytical.com This is particularly relevant for chemical vapor deposition (CVD) processes where the catalyst can be integrated into the substrate.

Acid-Base Catalysis: Investigating how Lewis or Brønsted acids and bases influence reaction pathways, potentially leading to different products than thermal decomposition alone. uw.edu.pl

Catalyst Stability: A significant challenge in industrial processes is catalyst deactivation due to factors like coking or poisoning. chemcatbio.org Future work will involve developing robust catalysts that maintain high activity and selectivity over extended periods and creating effective regeneration processes. uw.edu.plchemcatbio.org

By mapping and controlling these complex catalytic cycles, researchers aim to unlock new synthetic possibilities and refine existing processes for greater efficiency and product specificity.

Advancements in Isotope Separation Technologies Utilizing this compound as a Precursor

This compound has proven to be a highly effective working molecule for the separation of silicon isotopes, which is critical for applications in quantum computing and advanced electronics. sedoptica.es The primary method used is infrared multiphoton dissociation (IRMPD), where a tuned CO₂ laser selectively excites and decomposes Si₂F₆ molecules containing a specific silicon isotope. osti.govtandfonline.com

Two-Frequency IRMPD: The use of a two-frequency laser setup has shown significant improvement in separation efficiency. researchgate.net One laser frequency selectively excites the desired isotopic molecule, while a second, more powerful laser provides the energy for dissociation. This approach can increase the yield of the desired isotope while maintaining high selectivity. researchgate.net For instance, when separating ²⁸Si, a two-frequency method required significantly fewer laser pulses to achieve a high enrichment level compared to a single-frequency process. researchgate.net

Supersonic Jet Expansion: Cooling Si₂F₆ in a supersonic free-jet expansion reduces the population of vibrationally excited states. tandfonline.com This leads to sharper absorption lines and therefore greater isotopic selectivity during laser irradiation, resulting in higher separation factors than those achievable at room temperature. tandfonline.com

Process Optimization: Large-scale separation requires optimizing parameters such as laser fluence, gas pressure, and flow rate to maximize the production rate of isotopically enriched silicon. researchgate.net Research has demonstrated the continuous production of SiF₄ enriched with ³⁰Si to levels of 19–33% and the production of residual Si₂F₆ with a ²⁸Si fraction of 99.7%. researchgate.net

The data below summarizes results from laser isotope separation experiments using this compound.

Isotope TargetedMethodKey FindingResultReference
²⁸SiSingle-frequency IRMPDEnrichment of residual Si₂F₆99.7% ²⁸Si at 39% decomposition researchgate.net
²⁸SiTwo-frequency IRMPDImproved efficiency over single-frequency99.4% ²⁸Si at 40% decomposition researchgate.net
²⁹Si / ³⁰SiSingle-frequency IRMPDEnrichment in SiF₄ product>20% enrichment for ²⁹Si and ³⁰Si tandfonline.com
²⁹Si / ³⁰SiCO₂ Pulse LaserPreferential decompositionMax concentration of ~43% ³⁰Si in SiF₄ osti.gov
²⁸SiCO₂ Pulse LaserEnrichment in residual gas97.6% ²⁸Si concentration sasj.jp

These advancements are critical for producing the highly enriched silicon necessary for building next-generation quantum computers, where the presence of certain silicon isotopes can limit performance. sedoptica.es

Integration of this compound in Advanced Nanotechnology and Microelectronics Fabrication

The relentless miniaturization of electronic components demands manufacturing techniques with atomic-scale precision. Atomic Layer Deposition (ALD) is a cornerstone of modern nanotechnology, enabling the growth of ultrathin, highly conformal films one atomic layer at a time. millenniumprize.orgnih.govresearchgate.net this compound is a promising precursor for the ALD of silicon-based materials, which are fundamental to the semiconductor industry.

Future research will focus on integrating this compound into advanced fabrication processes:

Developing New ALD Processes: Researchers are working to develop and optimize ALD chemistries using this compound to deposit a variety of materials, including pure silicon, silicon oxide (SiO₂), and silicon nitride (Si₃N₄). These films are critical for manufacturing high-k gate oxides, memory circuits, and transistors. millenniumprize.orgicmab.es

Fabricating 3D Nanostructures: The exceptional conformality of ALD makes it ideal for coating complex three-dimensional structures. nih.govmpg.de Using this compound as a precursor, it's possible to create intricate 3D nano-architectures for applications beyond microelectronics, such as high-surface-area catalysts, energy storage devices (e.g., batteries), and sensors. nih.govicmab.es

Area-Selective ALD: A major goal in nanofabrication is the development of bottom-up manufacturing techniques. researchgate.net Area-selective ALD, where a material is deposited only on specific regions of a surface, can simplify the manufacturing process and reduce errors. Future work will explore the use of this compound in such processes to enable self-aligned nanomanufacturing. researchgate.net

The unique properties of ALD, combined with a suitable precursor like this compound, provide a powerful toolset for building the next generation of nanotechnological devices, pushing the boundaries of efficiency and size reduction. millenniumprize.orgnih.gov

Computational Design and Prediction of New this compound-Derived Materials with Tailored Properties

The traditional trial-and-error approach to materials discovery is time-consuming and expensive. The integration of computational modeling and simulation is revolutionizing this process, enabling the in silico design of new materials with desired properties before they are ever synthesized in a lab. cardiff.ac.ukasknature.org This computational-first approach is a major future direction for exploring the potential of this compound.

By using advanced computational techniques, researchers can predict the outcome of chemical reactions and the properties of the resulting materials:

Quantum Mechanical Simulations: Methods like Density Functional Theory (DFT) can be used to model the electronic structure and reactivity of this compound. findaphd.com This allows scientists to understand its decomposition pathways, its interaction with surfaces during ALD, and the properties of the resulting thin films at an atomic level.

Predictive Material Design: Computational tools can be used to screen vast numbers of potential materials derived from this compound. zhanzhangzz.com By defining target properties—such as a specific band gap for a semiconductor or high stability for a coating—algorithms can predict the atomic structures most likely to exhibit those traits. findaphd.comzhanzhangzz.com

Accelerating Discovery: This computational pre-screening guides experimental efforts, focusing laboratory work on the most promising candidates. This feedback loop between computational prediction and experimental validation dramatically accelerates the discovery and optimization of new materials for applications in catalysis, energy storage, and electronics. cardiff.ac.ukfindaphd.comuni-stuttgart.de

This synergy between computational design and physical fabrication opens up new frontiers for creating novel, high-performance materials derived from this compound, tailored for the specific demands of future technologies.

Q & A

Basic Research Questions

Q. What experimental methods are most effective for synthesizing high-purity hexafluorodisilane, and how can purity be validated?

  • Methodological Answer : this compound is typically synthesized via gas-phase reactions between silicon precursors (e.g., SiCl₄) and fluorine donors (e.g., SF₆ or F₂) under controlled conditions. Post-synthesis purification involves cryogenic distillation or trap-to-trap methods to isolate Si₂F₆ from byproducts like SiF₄. Purity validation employs gas chromatography-mass spectrometry (GC-MS) and ¹⁹F NMR spectroscopy to detect trace impurities. Additionally, infrared (IR) spectroscopy confirms the absence of Si–H or Si–Cl bonds .
Characterization Technique Key Metrics
GC-MSPurity >99.5%, absence of SiCl₄
¹⁹F NMRChemical shift at ~−150 ppm (Si₂F₆)
IR SpectroscopyPeaks at 850–950 cm⁻¹ (Si–F stretch)

Q. How do the physical properties of this compound influence its handling in laboratory settings?

  • Methodological Answer : Si₂F₆ sublimes at −21°C and exhibits high vapor pressure (~1 atm at 25°C), necessitating cryogenic storage (e.g., liquid N₂ traps). Its reactivity with moisture requires anhydrous conditions and inert gas (e.g., argon) gloveboxes. Researchers should monitor thermal stability via differential scanning calorimetry (DSC) to avoid decomposition above 150°C, which releases toxic SiF₄ .

Q. What spectroscopic techniques are optimal for distinguishing this compound from related fluorosilanes?

  • Methodological Answer : Raman spectroscopy identifies Si–Si stretching modes (~500 cm⁻¹) unique to Si₂F₆, while X-ray crystallography resolves its dimeric structure. For gas-phase studies, electron diffraction provides bond-length data (Si–Si: ~2.33 Å, Si–F: ~1.58 Å), differentiating it from SiF₄ or Si₂Cl₆ .

Advanced Research Questions

Q. How do computational methods (e.g., ab initio, DFT) predict the rotational barriers of this compound, and what discrepancies exist between theoretical and experimental results?

  • Methodological Answer : Rotational barriers (ΔG‡) for Si₂F₆ are calculated using MP2/6-31G * (2.06 kcal/mol) and CISD/6-31G * methods, which align closely with experimental values (2.1 kcal/mol). However, BLYP/6-31G * overestimates bond lengths, leading to errors in entropy contributions. Researchers must reconcile discrepancies by cross-validating with G2 or G2(MP2) benchmarks and adjusting for zero-point energy corrections .
Theoretical Method ΔG‡ (kcal/mol)Error vs. Experiment
MP2/6-31G*2.06±0.04
B3LYP/6-31G*1.98−0.12
Experimental (Gas-phase)2.10

Q. What strategies resolve contradictions in reported thermodynamic data for this compound’s sublimation and vaporization?

  • Methodological Answer : Discrepancies in sublimation enthalpy (e.g., 21 kJ/mol vs. 23 kJ/mol) arise from measurement techniques (e.g., static vs. dynamic vapor pressure methods). To address this, employ simultaneous TGA-DSC under isothermal conditions and validate using the Clausius-Clapeyron equation . Meta-analysis of historical data should account for calibration standards and purity thresholds .

Q. How can reaction pathways for this compound’s decomposition be experimentally mapped, and what intermediates are critical?

  • Methodological Answer : Decomposition pathways are studied via pulsed laser photolysis coupled with time-resolved FTIR to detect transient species like SiF₃ radicals. Mass spectrometry tracks Si₂F₆ → 2SiF₃ → SiF₄ + SiF₂, with activation energies calculated via Arrhenius plots. Isotopic labeling (¹⁸O₂) helps identify oxygen-containing byproducts in air-sensitive reactions .

Q. What methodological considerations are essential for studying Si₂F₆’s interactions with transition-metal catalysts?

  • Methodological Answer : Use Schlenk-line techniques to prepare metal-Si₂F₆ adducts (e.g., Ni(Si₂F₆)₂). X-ray absorption spectroscopy (XAS) probes metal-ligand bonding, while DFT calculations model electron-transfer mechanisms. Control experiments with SiF₄ and Si₂Cl₆ isolate Si₂F₆’s unique σ-donor properties .

Guidance for Addressing Data Contradictions

  • Cross-validation : Combine experimental (e.g., rotational spectroscopy) and computational (e.g., MP2) data to reduce systematic errors .
  • Error Analysis : Quantify uncertainties in vibrational entropy contributions using statistical thermodynamics models .
  • Literature Synthesis : Systematically compare historical datasets, noting instrumentation limitations (e.g., pre-1990s calorimetry vs. modern DSC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.